molecular formula C27H20ClN3O4 B12040468 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate CAS No. 769153-05-1

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate

Cat. No.: B12040468
CAS No.: 769153-05-1
M. Wt: 485.9 g/mol
InChI Key: PCUVAIBHSKARPT-MUFRIFMGSA-N
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Description

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a synthetic organic compound with the molecular formula C₂₈H₂₄N₂O₅ and a monoisotopic mass of 468.16852 Da . Its structure features a naphthyl backbone substituted with a carbohydrazonoyl group linked to a 4-toluidino (para-methylanilino) acetyl moiety and a 4-chlorobenzoate ester. The compound’s InChIKey (NTQPOOOLBGWMEO-RDRPBHBLSA-N) indicates stereochemical specificity, with the hydrazone group adopting an E-configuration .

Properties

CAS No.

769153-05-1

Molecular Formula

C27H20ClN3O4

Molecular Weight

485.9 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C27H20ClN3O4/c1-17-6-13-21(14-7-17)30-25(32)26(33)31-29-16-23-22-5-3-2-4-18(22)10-15-24(23)35-27(34)19-8-11-20(28)12-9-19/h2-16H,1H3,(H,30,32)(H,31,33)/b29-16+

InChI Key

PCUVAIBHSKARPT-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an acylating agent, such as acetic anhydride, under acidic conditions to form the oxo(4-toluidino)acetyl intermediate.

    Introduction of the carbohydrazonoyl group: The intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazonoyl group, forming a hydrazone derivative.

    Coupling with 2-naphthyl 4-chlorobenzoate: The final step involves the coupling of the hydrazone derivative with 2-naphthyl 4-chlorobenzoate under basic conditions, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. For example, the oxo group can form hydrogen bonds with active site residues, while the naphthyl and chlorobenzoate groups can interact with hydrophobic pockets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Evidence ID
Target Compound C₂₈H₂₄N₂O₅ 468.17 4-Toluidino (para-methylanilino), 4-chlorobenzoate
1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate C₂₈H₂₂ClN₃O₄ 499.9 4-Ethylphenyl, 4-chlorobenzoate
1-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate C₂₇H₁₉Cl₂N₃O₄ 520.26 3-Toluidino (meta-methylanilino), 2,4-dichlorobenzoate
1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate C₂₅H₁₇Cl₂N₂O₄ 488.32 2-Chlorobenzoyl, 4-chlorobenzoate

Key Observations:

Substituent Position and Electronic Effects: The 4-toluidino group in the target compound (para-methyl substitution) enhances electron-donating effects compared to the 3-toluidino (meta-methyl) analog . This difference may influence intermolecular interactions (e.g., hydrogen bonding) and reactivity in nucleophilic or electrophilic reactions.

Alkyl vs. Aryl Substituents: The 4-ethylphenyl group in adds hydrophobicity compared to the 4-toluidino group, increasing molecular weight (499.9 Da vs. 468.17 Da). This substitution could enhance lipid solubility, favoring membrane permeability in biological systems.

Chlorine Substitution Patterns :

  • The 2-chlorobenzoyl variant in introduces ortho-chlorine, which may sterically hinder rotation around the benzoyl-hydrazone bond, altering conformational flexibility and crystal packing.

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